molecular formula C11H8O2 B1676200 Menadione CAS No. 58-27-5

Menadione

Cat. No. B1676200
CAS RN: 58-27-5
M. Wt: 172.18 g/mol
InChI Key: MJVAVZPDRWSRRC-UHFFFAOYSA-N
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Description

Menadione, also known as Vitamin K3, is a synthetic naphthoquinone without the isoprenoid side chain and biological activity . It is an analog of 1,4-naphthoquinone with a methyl group in the 2-position . It is used as a nutritional supplement in animal feed due to its vitamin K activity . It is also used for the prevention and control of bleeding associated with a low blood level of prothrombin or factor VII .


Synthesis Analysis

Menadione can be synthesized by different methods . It is used as an important precursor to synthesize vitamins K1 and K2 . Menadione is also a platform and a target to valuable compounds synthesis .


Molecular Structure Analysis

Menadione has a molecular formula of C11H8O2 . It is a member of 1,4-naphthoquinones and a vitamin K . The structure of Menadione is characterized by a 2-methyl-1,4-naphthoquinone core .


Chemical Reactions Analysis

Menadione is involved in a variety of chemical reactions. It is known for its reduction reactions, one of the most important types of reactions, which are directly related to some of its characteristic properties, such as the biological redox cycle .


Physical And Chemical Properties Analysis

Menadione is a bright yellow crystalline compound . It has a molar mass of 172.183 g·mol−1 . It is insoluble in water . The melting point is between 105 to 107 °C .

Scientific Research Applications

Pest Control

  • Summary of Application : Menadione has been found to be toxic to some insects, disrupting their energy production by interfering with mitochondrial respiration . It has been specifically studied in the context of controlling the Formosan subterranean termite .
  • Methods of Application : In the study, menadione was applied to food (paper) or tunneling substrate (sand) used by the termites .
  • Results : The study found that menadione caused mortality and reduced feeding activity in termites in a dose-dependent manner. It also deterred termites from tunneling and feeding on the side treated with menadione .

Antibacterial and Antibiofilm Agent

  • Summary of Application : Menadione has shown substantial antibacterial activity against S. aureus, including multidrug-resistant strains . It also inhibited biofilm formation .
  • Methods of Application : The minimum inhibitory concentration (MIC) of menadione was determined against eighteen pathogens of the ESKAPE category, including thirteen multidrug-resistant (MDR) and five standard strains .
  • Results : Menadione exerted substantial antibacterial activity against S. aureus at a lower MIC (64 µg/mL). It also inhibited (>90%) biofilm formation at respective MICs and affected preformed biofilms (>85%) at 1024 µg/mL .

Radical Scavenging

  • Summary of Application : Menadione has been found to contribute to the in vitro radical scavenging potential of phytochemicals like Naringenin and Lignin .
  • Methods of Application : Comparative analyses of the DPPH and ABTS radical scavenging activity of the pure substances vitamin K 3, naringenin, and lignin; the two-component systems lignin/vitamin K 3 and vitamin K 3 /naringenin; and the triple combination vitamin K 3 /flavonoid/lignin were carried out .
  • Results : The experimental results demonstrated increased DPPH and ABTS activities of the vitamin in combination with lignin compared to those of the two pure substances, i.e., a synergistic effect was observed .

Inflammatory Response Modulation

  • Summary of Application : Menadione has been studied for its effects on the expression of inflammatory cytokines and the NF-κB-mediated signaling pathway during H. pylori-induced inflammatory response .

Organic Synthesis

  • Summary of Application : Menadione is a useful intermediate for organic synthesis in general, as it can be made and modified in a number of ways .
  • Methods of Application : Menadione can be used to generate reactive oxygen species to perform flow cytometry analysis on. It can also be used in microbiological evaluation to detect fastidious microorganisms .

Generation of Reactive Oxygen Species

  • Summary of Application : Menadione can be used to generate reactive oxygen species to perform flow cytometry analysis .

Microbiological Evaluation

  • Summary of Application : Menadione can also be used in microbiological evaluation to detect fastidious microorganisms .

Organic Synthesis

  • Summary of Application : Menadione is a useful intermediate for organic synthesis in general, as it can be made and modified in a number of ways .

Safety And Hazards

Menadione is harmful if swallowed and causes skin irritation . It may cause an allergic skin reaction and serious eye irritation . It may also cause respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Menadione has a broad range of biological and synthetic applications . It has shown a wide range of biological activities such as anticancer, antibacterial, antifungal, antimalarial, antichagasic, and anthelmintic effects . Therefore, it could be a potential target for future research in these areas.

properties

IUPAC Name

2-methylnaphthalene-1,4-dione
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InChI

InChI=1S/C11H8O2/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,1H3
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InChI Key

MJVAVZPDRWSRRC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Record name menadione
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DSSTOX Substance ID

DTXSID4021715
Record name Menadione
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Molecular Weight

172.18 g/mol
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Physical Description

Bright yellow solid with a very mild acrid odor; [Merck Index], Solid
Record name Menadione
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Solubility

Slightly soluble in ethanol, acetic acid, and ligroin. Soluble in ethyl ether, benzene, chloroform, and sulfuric acid., One gram dissolves in about 60 ml alcohol, in 10 ml benzene, in 50 ml vegetable oils; moderately soluble in chloroform, carbon tetrachloride., Soluble in aromatic solvents, SOL IN FATS, For more Solubility (Complete) data for MENADIONE (6 total), please visit the HSDB record page., 0.160 mg/mL at 30 °C
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Vapor Pressure

0.000188 [mmHg]
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Mechanism of Action

Menadione (vitamin K3) is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body. These proteins include the vitamin K-dependent coagulation factors II (prothrombin), VII (proconvertin), IX (Christmas factor), X (Stuart factor), protein C, protein S, protein Zv and a growth-arrest-specific factor (Gas6). In contrast to the other vitamin K-dependent proteins in the blood coagulation cascade, protein C and protein S serve anticoagulant roles. The two vitamin K-dependent proteins found in bone are osteocalcin, also known as bone G1a (gamma-carboxyglutamate) protein or BGP, and the matrix G1a protein or MGP. Gamma-carboxylation is catalyzed by the vitamin K-dependent gamma-carboxylases. The reduced form of vitamin K, vitamin K hydroquinone, is the actual cofactor for the gamma-carboxylases. Proteins containing gamma-carboxyglutamate are called G1a proteins., The vitamin K-dependent blood clotting factors, in the absence of vitamin K (or in the presence of the coumarin type of anticoagulant), are biologically inactive precursor proteins in the liver. Vitamin K functions as an essential cofactor for a microsomal enzyme system that activates these precursors by the conversion of multiple residues of glutamic acid near the amino terminus of each precursor to gamma-carboxyglutamyl residues in the completed protein. The formation of this new amino acid, gamma-carboxyglutamic acid, allows the protein to bind Ca+2 and in turn to be bound to a phospholipid surface, both of which are necessary in the cascade of events that lead to clot formation. /Vitamin K/, Vitamin k is necessary for formation of prothrombinogen and other blood clotting factors in liver. During clotting, circulating prothrombin is required for production of thrombin; in turn, thrombin converts fibrinogen to fibrin, network of which constitutes clot. /vitamin k/, The active form of vitamin K appears to be the reduced vitamin K hydroquinone, which, in the presence of oxygen, carbon dioxide, and the microsomal carboxylase enzyme, is converted to its 2,3-epoxide at the same time gamma-carboxylation takes place. The hydroquinone form of vitamin K is regenerated from the 2,3-epoxide by a coumarin sensitive epoxide reductase ... . /Vitamin K/, Menadione is a potent inhibitor of aldehyde oxidase (Ki ~0.1 uM) and can be used together with allopurinol to discriminate between aldehyde oxidase- and xanthine oxidase-catalyzed reactions., For more Mechanism of Action (Complete) data for MENADIONE (6 total), please visit the HSDB record page.
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Product Name

Menadione

Color/Form

Bright yellow crystals, YELLOW NEEDLES FROM ALC, PETROLEUM ETHER

CAS RN

58-27-5, 34524-96-4
Record name Menadione
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Record name Menadione semiquinone
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Melting Point

105-107 °C, 107 °C
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Synthesis routes and methods I

Procedure details

According to Flowchart V, 2,3-epoxy-2-methyl-1,4-naphthoquinone 11 is reacted with an amine 2, where R2, R3, R4 and R5 are as described above, in absolute ethanol with heat for several hours, producing the 3-methyl-1,4-naphthalenedione derivatives 12.
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
amine
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

2-Methyl-1,4-naphthoquinone was prepared in much the same manner as in Example 1, except that 18.6 g of 1-ethoxy-2-methylnaphthalene (86% content) was used in place of 1-methoxy-2-methylnaphthalene and the amount of 35% hydrogen peroxide was increased to 36.0 g. The yield was 9.3 g (58.1%).
Name
1-ethoxy-2-methylnaphthalene
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

A solution containing 2.0 grams of pyridoxamine dihydrochloride, purity 98%, (0.00813 moles), in 10 ml of water, at room temperature, was added dropwise during 5 minutes, to a stirred solution of 5.2 grams of menadione sodium bisulfite, purity 95%, (0.01496 moles), in 13 ml of water. After a few minutes of stirring at a temperature of 25° C., a white crystalline precipitate formed. The product was filtered, washed with a few milliliters of ice cold water, then dried in vacuum at 40°-45° C. until constant weight was achieved. The recovered dry product was a white crystalline powder weighing 5.05 grams. The assay gave a combined menadione content equal to 48.5%, with a yield (based on MSB) equal to 95% and a purity of 95.3%. The so obtained compound melted, with decomposition, at 171°-173° C. The product was moderately soluble in water (1.3 g/100 ml of water).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
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solvent
Reaction Step One
Quantity
5.2 g
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reactant
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Name
Quantity
13 mL
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solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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